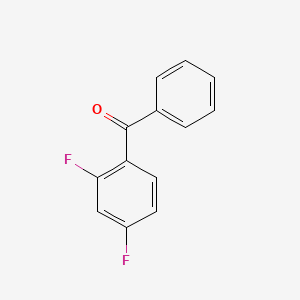

2,4-Difluorobenzophenone

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

(2,4-difluorophenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRHMSTHFVFIPCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30234139 | |

| Record name | 2,4-Difluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30234139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85068-35-5 | |

| Record name | (2,4-Difluorophenyl)phenylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85068-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Difluorobenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085068355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Difluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30234139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-difluorobenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.515 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIFLUOROBENZOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4NKN93YU9B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,4-Difluorobenzophenone via Friedel-Crafts Acylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,4-Difluorobenzophenone, a key intermediate in the pharmaceutical and fine chemical industries. The focus is on the widely utilized Friedel-Crafts acylation method, offering detailed experimental protocols, comparative data, and a mechanistic exploration of the reaction.

Introduction

This compound is a valuable building block in organic synthesis, primarily used in the preparation of various pharmaceutical compounds and advanced materials. Its synthesis via Friedel-Crafts acylation involves the reaction of fluorobenzene with 2-fluorobenzoyl chloride in the presence of a Lewis acid catalyst. This electrophilic aromatic substitution reaction is a robust and scalable method for the preparation of this important ketone.

The regioselectivity of the acylation on the fluorobenzene ring is a critical aspect of this synthesis. The fluorine atom is an ortho-, para-directing deactivator. Due to steric hindrance from the fluorine atom and the acyl group, the acylation reaction predominantly occurs at the para position of fluorobenzene, leading to the desired 2,4'-difluorobenzophenone isomer.

Reaction Mechanism and Experimental Workflow

The Friedel-Crafts acylation of fluorobenzene with 2-fluorobenzoyl chloride proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are:

-

Formation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates to the carbonyl oxygen of 2-fluorobenzoyl chloride, facilitating the departure of the chloride ion to form a highly electrophilic acylium ion. This ion is stabilized by resonance.

-

Electrophilic Attack: The electron-rich aromatic ring of fluorobenzene acts as a nucleophile and attacks the electrophilic acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the aromaticity of the ring.

-

Deprotonation and Regeneration of Aromaticity: A weak base, such as the tetrachloroaluminate anion (AlCl₄⁻) formed in the first step, abstracts a proton from the arenium ion. This restores the aromaticity of the ring and yields the this compound product complexed with the Lewis acid.

-

Work-up: The final product is liberated from the complex by hydrolysis with water and/or dilute acid.

The following diagrams illustrate the reaction mechanism and a general experimental workflow for the synthesis.

Caption: Reaction mechanism for the Friedel-Crafts acylation of fluorobenzene.

An In-depth Technical Guide to the Synthesis of 2,4-Difluorobenzophenone via Suzuki Coupling Reaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,4-Difluorobenzophenone, a key building block in medicinal chemistry and materials science, utilizing the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This document offers detailed experimental protocols, a comparative analysis of reaction conditions, and visual representations of the reaction mechanism and experimental workflow to aid in the successful implementation of this synthetic strategy.

Introduction

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds.[1][2] Its broad functional group tolerance, mild reaction conditions, and the commercial availability and stability of its organoboron reagents make it a highly attractive method for the synthesis of complex molecules.[1][3] In the context of pharmaceutical and agrochemical development, the introduction of fluorine atoms into molecular scaffolds can significantly enhance metabolic stability and binding affinity.[1] Consequently, the synthesis of fluorinated biaryl compounds, such as this compound, is of considerable interest.

This guide focuses on the application of the Suzuki coupling reaction for the synthesis of this compound, a versatile intermediate in the preparation of various biologically active compounds. The primary approach discussed herein involves the cross-coupling of an arylboronic acid with an appropriate benzoyl derivative.

The Suzuki-Miyaura Coupling Reaction: Core Principles

The catalytic cycle of the Suzuki-Miyaura coupling reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[2] A palladium(0) species is the active catalyst that facilitates this transformation.

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Synthesis of this compound: Experimental Protocol and Data

While various strategies can be envisioned for the synthesis of this compound via Suzuki coupling, a documented approach involves the reaction of o-fluorobenzaldehyde with 4-fluorophenylboronic acid.[4]

Reaction Scheme

The overall reaction is as follows:

References

Spectroscopic Properties of 2,4-Difluorobenzophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of 2,4-Difluorobenzophenone, a key intermediate in various synthetic applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, along with detailed experimental protocols for obtaining these spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly insightful.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the chemical environment of hydrogen atoms in the molecule. The spectrum of this compound is characterized by complex multiplets in the aromatic region due to the coupling between protons and between protons and fluorine atoms.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 7.872 | m | Aromatic H |

| 7.55 | m | Aromatic H |

| 7.53 | m | Aromatic H |

| 7.277 | m | Aromatic H |

| 7.16 | m | Aromatic H |

| 7.14 | m | Aromatic H |

Data obtained from a 400 MHz spectrum in CDCl₃.[1]

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. The spectrum of this compound will show distinct signals for each carbon atom, with the carbonyl carbon appearing at a characteristic downfield chemical shift. The carbon atoms bonded to fluorine will exhibit splitting due to C-F coupling.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Functional Group | Expected Chemical Shift (ppm) |

| C=O (Ketone) | 190 - 200 |

| Aromatic C-F | 155 - 165 (with C-F coupling) |

| Aromatic C-H | 110 - 140 |

| Aromatic C (quaternary) | 130 - 150 |

¹⁹F NMR Spectroscopy

Table 3: Predicted ¹⁹F NMR Chemical Shift Range for this compound

| Fluorine Position | Expected Chemical Shift (ppm) |

| F at C2 | -100 to -120 |

| F at C4' | -100 to -120 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (Ketone) | 1660 - 1680 | Strong |

| C-F (Aromatic) | 1200 - 1300 | Strong |

| C=C (Aromatic) | 1450 - 1600 | Medium to Strong |

| C-H (Aromatic) | 3000 - 3100 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic ketones like this compound typically exhibit two main absorption bands corresponding to π → π* and n → π* transitions.

Table 5: Expected UV-Vis Absorption Maxima (λmax) for this compound

| Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε) |

| π → π | 250 - 280 | High |

| n → π | 320 - 350 | Low |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

4.1.1. Sample Preparation:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry vial.[3]

-

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

-

If required, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

4.1.2. Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal. A longer acquisition time and a greater number of scans are generally required compared to ¹H NMR.

-

For ¹⁹F NMR, select the appropriate frequency range for fluorine nuclei and acquire the spectrum. Proton decoupling may be used to simplify the spectrum.

IR Spectroscopy (ATR Method)

4.2.1. Sample Preparation:

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of solid this compound onto the center of the ATR crystal.

4.2.2. Data Acquisition:

-

Lower the ATR press to ensure good contact between the sample and the crystal.

-

Record a background spectrum of the empty, clean ATR crystal.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

Clean the ATR crystal thoroughly after the measurement.

UV-Vis Spectroscopy

4.3.1. Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane).

-

From the stock solution, prepare a series of dilutions to a concentration that gives an absorbance reading in the optimal range of 0.1 to 1 AU.

4.3.2. Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

-

Rinse the cuvette with the sample solution and then fill it with the sample solution.

-

Place the sample cuvette in the spectrophotometer and record the UV-Vis spectrum over the desired wavelength range (typically 200-400 nm for this compound).

-

The instrument will automatically subtract the baseline from the sample spectrum.

Spectroscopic Data Interpretation Workflow

The following diagram illustrates the logical workflow for interpreting the spectroscopic data of this compound to elucidate its chemical structure.

Caption: Workflow for structural elucidation of this compound.

References

Physical and chemical properties of 2,4-Difluorobenzophenone

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of 2,4-Difluorobenzophenone. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize this compound in their work. This document includes detailed experimental protocols, safety information, and visualizations to facilitate a thorough understanding of this important chemical intermediate.

Physical and Chemical Properties

This compound is an organic compound with the chemical formula C₁₃H₈F₂O.[1][2] At room temperature, it typically appears as a white to off-white crystalline solid or a clear light yellow liquid after melting.[3][4] It is characterized by its stability under normal conditions and is sparingly soluble in water.[2][4] The fluorine atoms on the phenyl rings significantly influence the molecule's polarity, lipophilicity, and electronic properties, making it a valuable intermediate in various synthetic applications.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₈F₂O | [1][2] |

| Molecular Weight | 218.20 g/mol | [1][2] |

| CAS Number | 342-25-6 | [1] |

| Appearance | White to off-white crystalline solid; clear light yellow liquid after melting | [3][4] |

| Melting Point | 22-24 °C (lit.) | [3] |

| Boiling Point | 176-178 °C at 16 mmHg (lit.) | [3] |

| Density | 1.244 g/mL at 25 °C (lit.) | [3] |

| Solubility | Insoluble in water | [2][4] |

| Refractive Index (n20/D) | 1.5689 (lit.) | [3] |

| Flash Point | 127 °C | [2] |

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following table summarizes key spectral data.

Table 2: Spectral Information for this compound

| Technique | Key Features | Source(s) |

| ¹H NMR | Data available in spectral databases. | [1] |

| ¹³C NMR | Data available in spectral databases. | [5] |

| IR Spectroscopy | Characteristic C=O stretching band around 1650-1670 cm⁻¹. C-F stretching bands around 1150-1250 cm⁻¹. | [1][6] |

| Mass Spectrometry (GC-MS) | Molecular ion peak (M+) at m/z 218. | [1] |

| UV-Vis Spectroscopy | Data available in spectral databases. | [1] |

Synthesis of this compound

The most common method for synthesizing this compound is through a Friedel-Crafts acylation reaction.[4] This involves the reaction of 2-fluorobenzoyl chloride with fluorobenzene in the presence of a Lewis acid catalyst, such as aluminum chloride.[4]

Experimental Protocol: Friedel-Crafts Acylation

This protocol describes the synthesis of 2,4'-Difluorobenzophenone using 2-fluorobenzoyl chloride and fluorobenzene.[7]

Materials:

-

o-fluoro-benzoyl chloride

-

Fluorobenzene

-

Anhydrous aluminum trichloride (catalyst)

-

A suitable solvent (e.g., dichloromethane, dichloroethane, or normal hexane)[7]

-

Hydrochloric acid solution (e.g., 2 mol/L)[7]

-

Sodium hydroxide solution (e.g., 5-10%)[7]

-

Apparatus for reflux, stirring, extraction, and distillation/crystallization

Procedure:

-

In a reaction vessel, dissolve o-fluoro-benzoyl chloride and fluorobenzene in the chosen solvent. The mole ratio of o-fluoro-benzoyl chloride to fluorobenzene to aluminum trichloride is typically 1:1:3.[7]

-

Carefully add anhydrous aluminum trichloride to the solution while stirring. The reaction is exothermic, and the temperature should be controlled.

-

Heat the reaction mixture to reflux and maintain for a specified period to ensure the reaction goes to completion.[8]

-

After the reaction is complete, cool the mixture and pour it into a solution of hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.[7]

-

Adjust the pH of the aqueous layer to approximately 3.[7]

-

Separate the organic layer. Wash the organic phase sequentially with water, a sodium hydroxide solution (to remove any unreacted acid chloride and phenolic byproducts), and then again with water until neutral.[7]

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).[3]

-

Remove the solvent by distillation.[7]

-

The crude product can be purified by vacuum distillation or by recrystallization from a suitable solvent to yield high-purity 2,4'-Difluorobenzophenone.[7]

Reactivity and Applications

2,4'-Difluorobenzophenone serves as a key building block in organic synthesis, particularly in the pharmaceutical and materials science sectors.[9] Its reactivity is centered around the carbonyl group and the potential for nucleophilic substitution on the fluorinated rings.

-

Pharmaceutical Intermediate: It is a reactant in the synthesis of EP1 receptor antagonists, which are investigated for the treatment of overactive bladder.[3] It is also used in the design and synthesis of thiosemicarbazone cathepsin L inhibitors.[3] The presence of fluorine can enhance metabolic stability and lipophilicity in drug candidates.[10]

-

Polymer Science: This compound is a monomer used in the production of high-performance polymers like polyetheretherketones (PEEK) and polyetherimides (PEIs).[9] These polymers are known for their exceptional thermal stability and mechanical strength.[9]

Safety and Handling

Proper handling of 2,4'-Difluorobenzophenone is essential to ensure laboratory safety. It is classified as a hazardous substance with specific handling and storage requirements.

Table 3: GHS Hazard Information for 2,4'-Difluorobenzophenone

| Hazard Statement | Code | Description | Source(s) |

| Skin Irritation | H315 | Causes skin irritation | [1] |

| Eye Irritation | H319 | Causes serious eye irritation | [1] |

| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation | [1] |

Handling and Storage:

-

Handling: Wash thoroughly after handling.[2] Avoid contact with eyes, skin, and clothing, and avoid ingestion and inhalation.[2]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[2][10] Keep the container tightly closed when not in use.[2]

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical splash goggles.[2]

-

Skin Protection: Wear chemical-resistant gloves and impervious clothing.[2]

-

Respiratory Protection: Use a NIOSH/MSHA-approved respirator when ventilation is inadequate.[2]

First Aid Measures:

-

After Inhalation: Remove to fresh air immediately.[2]

-

After Skin Contact: Flush skin with plenty of soap and water for at least 15 minutes.[2]

-

After Eye Contact: Flush eyes gently with water for at least 15 minutes.[2]

-

After Ingestion: Do NOT induce vomiting. Rinse mouth and drink 2-4 cupfuls of water. Seek medical advice.[2]

In case of fire, use an appropriate extinguishing agent. During a fire, irritating and highly toxic gases such as carbon monoxide, carbon dioxide, and hydrogen fluoride may be generated.[2]

References

- 1. 2,4'-Difluorobenzophenone | C13H8F2O | CID 67651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4'-Difluorobenzophenone(342-25-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. 2,4'-Difluorobenzophenone | 342-25-6 [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 2,4'-Difluorobenzophenone(342-25-6) IR Spectrum [m.chemicalbook.com]

- 6. 2,4'-Difluorobenzophenone | 342-25-6 | Benchchem [benchchem.com]

- 7. CN103449986A - Method for preparing high-purity 2,4'-difluorobenzophenone - Google Patents [patents.google.com]

- 8. 2,4'-Difluorobenzophenone synthesis - chemicalbook [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. Page loading... [wap.guidechem.com]

In-Depth Technical Guide: 2,4-Difluorobenzophenone (CAS: 342-25-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4'-Difluorobenzophenone is a fluorinated aromatic ketone that serves as a critical intermediate and versatile building block in various fields of chemical synthesis.[1] Its structure, featuring a carbonyl bridge between a 2-fluorophenyl group and a 4-fluorophenyl group, imparts unique electronic properties, reactivity, and stability. The presence of fluorine atoms significantly influences the molecule's polarity and lipophilicity, making it a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents.[1] Furthermore, it is a key monomer in the synthesis of high-performance polymers, such as Poly(aryl ether ketone)s (PAEKs), valued for their exceptional thermal stability and mechanical strength.[1] This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and a summary of its primary applications.

Core Properties

The fundamental properties of 2,4'-Difluorobenzophenone are summarized in the tables below, providing a quick reference for laboratory and research applications.

Physical and Chemical Properties

This table outlines the key physical and chemical identifiers and characteristics of the compound.

| Property | Value | Reference(s) |

| CAS Number | 342-25-6 | [2][3][4] |

| Molecular Formula | C₁₃H₈F₂O | [2][5][3][4] |

| Molecular Weight | 218.20 g/mol | [2][5][4] |

| IUPAC Name | (2-fluorophenyl)-(4-fluorophenyl)methanone | [2] |

| Synonyms | 2,4'-DFBP | [2] |

| Appearance | White to off-white crystalline solid; clear light yellow liquid after melting. | [5] |

| Melting Point | 22-24 °C (lit.) | [6][7] |

| Boiling Point | 176-178 °C at 16 mmHg (lit.) | [6][7] |

| Density | 1.244 g/mL at 25 °C (lit.) | [4][7] |

| Refractive Index (n20/D) | 1.5689 (lit.) | [7] |

| Solubility | Sparingly soluble in water. | [No specific citation found] |

| Stability | Stable under normal temperatures and pressures. | [8] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 2,4'-Difluorobenzophenone.

| Spectroscopy Type | Data Availability and Source |

| ¹H NMR | Available.[2] |

| Mass Spectrometry (GC-MS) | Available.[2] |

| UV-Vis Spectra | Available.[2] |

| Infrared (IR) Spectra | Available (FTIR, ATR-IR, Vapor Phase).[2] |

| Raman Spectra | Available (FT-Raman).[2] |

Safety and Hazard Information

Proper handling and safety precautions are paramount when working with any chemical intermediate. The GHS classification for 2,4'-Difluorobenzophenone is summarized below.[2]

| Hazard Class | Pictogram | Signal Word | Hazard Statement |

| Skin Irritation (Category 2) | Irritant | Warning | H315: Causes skin irritation. |

| Eye Irritation (Category 2) | Irritant | Warning | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity - Single Exposure (Category 3) | Irritant | Warning | H335: May cause respiratory irritation. |

Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P319, P321, P332+P317, P337+P317, P362+P364, P403+P233, P405, P501.[2]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of 2,4'-Difluorobenzophenone are provided below. These protocols are intended for use by trained professionals in a laboratory setting.

Synthesis Protocol 1: Friedel-Crafts Acylation

This is a classic and widely used method for synthesizing diaryl ketones.[9][10] The reaction involves the electrophilic acylation of fluorobenzene with 2-fluorobenzoyl chloride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[9]

Materials:

-

2-Fluorobenzoyl chloride

-

Fluorobenzene (used as both reactant and solvent)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane, Dichloroethane, or Nitrobenzene (optional, as solvent)

-

Hydrochloric acid (for quenching)

-

Ice

-

Sodium hydroxide solution (for pH adjustment)

-

Organic solvent (e.g., ethyl acetate for extraction)

-

Saturated brine solution

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Catalyst Suspension: In a round-bottom flask equipped with a stirrer and purged with an inert gas, suspend anhydrous aluminum chloride (AlCl₃) in a suitable solvent like dichloromethane or excess fluorobenzene.[9] Cool the suspension to 0-5 °C using an ice bath.

-

Reactant Addition: Slowly add 2-fluorobenzoyl chloride to the stirred suspension. The reaction is exothermic, and the temperature should be maintained.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours or until completion, which can be monitored by TLC or GC.[9]

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.[9]

-

Work-up: Transfer the mixture to a separatory funnel. The organic layer is separated, washed sequentially with water, a dilute sodium hydroxide solution to remove acidic impurities, and finally with a saturated brine solution.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude 2,4'-Difluorobenzophenone can be purified by recrystallization from a suitable solvent (e.g., ethanol, hexane) or by vacuum distillation to obtain the high-purity product. [No specific citation found]

Synthesis Protocol 2: Grignard Reaction

This method provides an alternative route via a nucleophilic addition of a Grignard reagent to an acyl chloride.[7][11]

Materials:

-

4-Fluorophenylmagnesium bromide (Grignard reagent, prepared from 4-bromofluorobenzene and magnesium)

-

2-Fluorobenzoyl chloride

-

Anhydrous 2-methyltetrahydrofuran (2-MeTHF) or other ether solvent

-

1 M Hydrochloric acid solution (for quenching)

-

Saturated brine solution

-

Anhydrous sodium sulfate

Procedure:

-

Reactant Preparation: Dissolve 2-fluorobenzoyl chloride (1.0 equivalent) in anhydrous 2-MeTHF.[7][11] In a separate vessel, prepare or obtain a solution of 4-fluorophenylmagnesium bromide (1.5 equivalents) in anhydrous 2-MeTHF.[7][11]

-

Reaction: Cool the 2-fluorobenzoyl chloride solution. Slowly add the Grignard reagent solution to the acyl chloride solution. The reaction is typically performed at a controlled temperature (e.g., 25 °C) and can be conducted in a continuous flow reactor or a batch setup.[11] Allow the reaction to proceed for a sufficient time (e.g., 1 hour).[11]

-

Quenching: Upon completion, the reaction mixture is quenched by adding it to a 1 M hydrochloric acid solution.[11]

-

Work-up: The quenched solution is stirred, and the organic layer is separated. Wash the organic layer with a saturated brine solution.[11]

-

Drying and Concentration: Dry the organic phase with anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[11]

-

Purification: Purify the resulting crude product by column chromatography to afford the target 2,4'-Difluorobenzophenone.[11]

Analytical Protocol: Reverse Phase HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of 2,4'-Difluorobenzophenone.[3]

Method Parameters:

-

Column: Newcrom R1 or equivalent reverse-phase (RP) column.[3]

-

Mobile Phase: A mixture of acetonitrile (MeCN) and water, with phosphoric acid as a modifier.[3] For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[3]

-

Detection: UV detector.

-

Application: This method is suitable for purity analysis, isolation of impurities via preparative separation, and for pharmacokinetic studies.[3]

Visualizations: Workflows and Applications

Synthesis Workflow: Friedel-Crafts Acylation

The following diagram illustrates the general experimental workflow for the synthesis of 2,4'-Difluorobenzophenone via the Friedel-Crafts acylation route.

Key Application Areas

2,4'-Difluorobenzophenone is a versatile intermediate with applications in several key industrial and research sectors.

Role in Drug Discovery: EP1 Receptor Antagonist Synthesis

A significant application of 2,4'-Difluorobenzophenone is in the synthesis of Prostaglandin EP1 receptor antagonists, which are investigated for conditions like overactive bladder. The EP1 receptor, when activated by its ligand PGE₂, couples to a Gq protein, initiating a signaling cascade that increases intracellular calcium.[12][13] Antagonists developed from this scaffold block this pathway.

Applications in Research and Development

2,4'-Difluorobenzophenone is a highly sought-after intermediate due to the advantageous properties conferred by its fluorine substituents.[1]

-

Pharmaceuticals: It is a key reactant in the synthesis of EP1 receptor antagonists, which are under investigation for treating overactive bladder.[7] It is also used in the design and synthesis of thiosemicarbazone cathepsin L inhibitors.[7] The fluorine atoms can enhance metabolic stability and binding affinity of the final drug molecule.[1]

-

Material Science: It serves as a monomer for high-performance polymers like poly(aryl ether ketone)s (PAEKs) and poly(ether imide)s (PEIs).[1] These materials are known for their excellent thermal and chemical resistance, making them suitable for demanding applications in aerospace and electronics.

-

Agrochemicals: The difluorobenzophenone scaffold is utilized in the development of new pesticides and herbicides.[14]

-

Organic Synthesis: As a versatile building block, its predictable reactivity allows chemists to incorporate the difluorophenyl ketone moiety into a wide range of complex organic molecules.[1]

References

- 1. nbinno.com [nbinno.com]

- 2. 2,4'-Difluorobenzophenone | C13H8F2O | CID 67651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4’-Difluorobenzophenone | SIELC Technologies [sielc.com]

- 4. 2,4'-Difluorobenzophenone | 342-25-6 | FD62649 | Biosynth [biosynth.com]

- 5. labproinc.com [labproinc.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. 2,4'-Difluorobenzophenone | 342-25-6 [chemicalbook.com]

- 8. 2,4'-Difluorobenzophenone(342-25-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. Friedel-Crafts Acylation [organic-chemistry.org]

- 11. 2,4'-Difluorobenzophenone synthesis - chemicalbook [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. journals.physiology.org [journals.physiology.org]

- 14. innospk.com [innospk.com]

An In-depth Technical Guide to the Molecular Structure and Reactivity of 2,4-Difluorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4'-Difluorobenzophenone is a halogenated aromatic ketone that serves as a pivotal intermediate in the synthesis of high-performance polymers and pharmaceuticals. Its unique molecular structure, characterized by the presence of two fluorine atoms on separate phenyl rings, imparts distinct chemical properties that are leveraged in a variety of synthetic applications. This technical guide provides a comprehensive overview of the molecular structure, reactivity, and spectroscopic profile of 2,4'-Difluorobenzophenone. Detailed experimental protocols for its synthesis and key reactions are presented, alongside a discussion of its application in the development of therapeutic agents.

Molecular Structure

2,4'-Difluorobenzophenone, with the chemical formula C₁₃H₈F₂O, consists of a central carbonyl group connecting a 2-fluorophenyl group and a 4-fluorophenyl group.[1] The fluorine substituents significantly influence the molecule's electronic properties, polarity, and lipophilicity.

Table 1: Physicochemical Properties of 2,4'-Difluorobenzophenone

| Property | Value | Reference(s) |

| CAS Number | 342-25-6 | [1][2] |

| Molecular Formula | C₁₃H₈F₂O | [1][2] |

| Molecular Weight | 218.20 g/mol | [1] |

| Appearance | White to off-white crystalline solid or clear light yellow liquid after melting. | [2][3] |

| Melting Point | 22-24 °C | [3] |

| Boiling Point | 176-178 °C at 16 mmHg | [3] |

| Density | 1.244 g/mL at 25 °C | [3] |

| Solubility | Sparingly soluble in water. | [2] |

Spectroscopic Characterization

The structural features of 2,4'-Difluorobenzophenone are confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for 2,4'-Difluorobenzophenone

| Technique | Key Features and Observed Values | Reference(s) |

| ¹H NMR | Spectra show characteristic signals for the aromatic protons, with coupling patterns influenced by the fluorine substituents. | [4] |

| ¹³C NMR | Resonances for the carbonyl carbon and the aromatic carbons are observed, with the chemical shifts of the fluorine-bearing carbons being particularly informative. | [4] |

| IR Spectroscopy | A strong absorption band corresponding to the C=O stretching vibration is a prominent feature. C-F stretching vibrations are also observed. | [1] |

| Mass Spectrometry | The mass spectrum shows the molecular ion peak (M⁺) at m/z 218, consistent with the molecular weight of the compound. | [1] |

Reactivity and Synthetic Applications

The reactivity of 2,4'-Difluorobenzophenone is largely dictated by the electrophilic nature of the carbonyl carbon and the influence of the fluorine atoms on the aromatic rings. The electron-withdrawing nature of the fluorine atoms can affect the reactivity of the phenyl rings in electrophilic aromatic substitution reactions.

Key Reactions

2,4'-Difluorobenzophenone serves as a versatile building block in several important organic transformations:

-

Nucleophilic Addition to the Carbonyl Group: The carbonyl group is susceptible to attack by nucleophiles, such as Grignard reagents and organolithium compounds, to form tertiary alcohols.

-

Synthesis of Heterocycles: It is a key starting material for the synthesis of various heterocyclic compounds, which are important scaffolds in medicinal chemistry.

Application in Drug Development: Synthesis of Cathepsin L Inhibitors

A significant application of 2,4'-Difluorobenzophenone is in the synthesis of thiosemicarbazone-based inhibitors of cathepsin L.[3] Cathepsin L is a cysteine protease that is overexpressed in various cancers and is implicated in tumor invasion and metastasis.

The synthesis involves the reaction of 2,4'-Difluorobenzophenone with a thiosemicarbazide derivative to form the corresponding thiosemicarbazone. The fluorine substituents on the benzophenone moiety can enhance the inhibitory potency and selectivity of the final compound.

Experimental Protocols

Synthesis of 2,4'-Difluorobenzophenone via Friedel-Crafts Acylation

This method involves the reaction of 2-fluorobenzoyl chloride with fluorobenzene in the presence of a Lewis acid catalyst.

Table 3: Experimental Protocol for Friedel-Crafts Acylation

| Step | Procedure |

| 1. Reactant Preparation | In a reaction vessel, add fluorobenzene and aluminum trichloride. |

| 2. Acylation | Cool the mixture and slowly add 2-fluorobenzoyl chloride while maintaining a low temperature. |

| 3. Reaction | Allow the reaction to proceed at room temperature until completion, monitored by a suitable technique (e.g., TLC or GC). |

| 4. Quenching | Carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid. |

| 5. Extraction | Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., dichloromethane). |

| 6. Washing | Wash the combined organic layers with water, sodium bicarbonate solution, and brine. |

| 7. Drying & Concentration | Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. |

| 8. Purification | Purify the crude product by vacuum distillation or recrystallization. |

Synthesis of 2,4'-Difluorobenzophenone via Grignard Reaction

This alternative synthesis involves the reaction of a Grignard reagent, 4-fluorophenylmagnesium bromide, with 2-fluorobenzoyl chloride.

Table 4: Experimental Protocol for Grignard Reaction

| Step | Procedure |

| 1. Grignard Reagent Preparation | Prepare 4-fluorophenylmagnesium bromide from 4-bromofluorobenzene and magnesium turnings in anhydrous diethyl ether. |

| 2. Reaction | In a separate flask, dissolve 2-fluorobenzoyl chloride in anhydrous diethyl ether and cool the solution. Slowly add the prepared Grignard reagent to the 2-fluorobenzoyl chloride solution. |

| 3. Reaction Monitoring | Allow the reaction to stir at a low temperature and then warm to room temperature. Monitor the reaction progress. |

| 4. Quenching | Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. |

| 5. Extraction | Extract the mixture with diethyl ether. |

| 6. Washing | Wash the combined organic layers with water and brine. |

| 7. Drying & Concentration | Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. |

| 8. Purification | Purify the crude product using column chromatography. |

Conclusion

2,4'-Difluorobenzophenone is a valuable and versatile chemical intermediate with significant applications in both materials science and medicinal chemistry. Its unique structural and electronic properties, conferred by the fluorine substituents, make it an attractive building block for the synthesis of complex molecules with desired functionalities. The synthetic routes outlined in this guide, particularly Friedel-Crafts acylation and Grignard reactions, provide reliable methods for its preparation. Its role as a precursor to potent enzyme inhibitors highlights its importance in the ongoing development of novel therapeutic agents. This guide serves as a comprehensive resource for researchers and professionals working with this important compound.

References

An In-depth Technical Guide to the Quantum Yield of 2,4-Difluorobenzophenone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction to Benzophenone Photochemistry

Benzophenone is a well-studied aromatic ketone known for its distinct photophysical properties, making it a valuable model for understanding the behavior of its derivatives. Upon absorption of ultraviolet (UV) light, the benzophenone molecule is promoted from its ground singlet state (S₀) to an excited singlet state (S₁), typically an n→π* transition involving the carbonyl group. A key characteristic of benzophenone is its highly efficient intersystem crossing (ISC), a process where the molecule transitions from the S₁ state to an excited triplet state (T₁). This ISC is so rapid and efficient that fluorescence from the S₁ state is often negligible, with the triplet quantum yield (ΦISC) approaching unity. The long-lived triplet state of benzophenone is responsible for its rich photochemistry, including its use as a photosensitizer.

Defining Quantum Yields in Photochemistry

In photochemistry, the quantum yield (Φ) of a specific event is the fraction of absorbed photons that result in that event. For a luminescent molecule, the primary quantum yields of interest are:

-

Fluorescence Quantum Yield (Φf): The ratio of the number of photons emitted as fluorescence to the number of photons absorbed. It represents the efficiency of the radiative decay from the S₁ state.

-

Phosphorescence Quantum Yield (Φp): The ratio of the number of photons emitted as phosphorescence to the number of photons absorbed. It quantifies the efficiency of radiative decay from the T₁ state.

-

Intersystem Crossing Quantum Yield (ΦISC): The fraction of molecules in the S₁ state that transition to the T₁ state.

These quantum yields are crucial for characterizing the photophysical behavior of a molecule and are vital in applications such as drug development, where light-activated therapies are considered, and in materials science for the design of photoresponsive materials.

Expected Photophysical Properties of 2,4-Difluorobenzophenone Derivatives

The introduction of two fluorine atoms at the 2 and 4 positions of the benzophenone core is expected to modulate its photophysical properties. Fluorine is a highly electronegative atom and its substitution can influence the electronic structure of the molecule in several ways:

-

Inductive Effects: The strong electron-withdrawing nature of fluorine can lower the energy of the σ and π orbitals. This can lead to a blue shift (a shift to shorter wavelengths) in the absorption and emission spectra.

-

Heavy-Atom Effect: Although fluorine is a relatively light halogen, it can still enhance spin-orbit coupling compared to hydrogen. This effect can potentially increase the rate of intersystem crossing, further ensuring a high ΦISC.

-

Steric Effects: A fluorine atom at the ortho (2) position may induce a greater twist in the phenyl rings relative to the carbonyl group. This can alter the overlap of the π systems and affect the energies of the excited states.

Predicting the precise impact of 2,4-difluoro substitution without experimental data is speculative. However, it is reasonable to hypothesize that these derivatives will retain the characteristic high intersystem crossing quantum yield of benzophenone, while potentially exhibiting altered absorption and emission wavelengths and triplet state lifetimes.

Experimental Methodologies for Quantum Yield Determination

A combination of spectroscopic techniques is necessary to fully characterize the quantum yields of a molecule.

These techniques are fundamental for determining the fluorescence (Φf) and phosphorescence (Φp) quantum yields.

Experimental Protocol for Relative Fluorescence Quantum Yield Determination:

-

Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield (Φstd) that absorbs and emits in a similar spectral region to the this compound derivative (the sample).

-

Solvent Selection: Use a spectroscopic grade solvent in which both the standard and the sample are soluble and stable. The refractive index of the solvent (η) must be known.

-

Absorbance Measurements: Prepare a series of dilute solutions of both the standard and the sample in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects. Measure the absorbance (A) of each solution using a UV-Vis spectrophotometer.

-

Fluorescence Measurements: Using a spectrofluorometer, record the fluorescence emission spectrum of each solution at the same excitation wavelength used for the absorbance measurements.

-

Data Analysis:

-

Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity (I).

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

-

Determine the slope (Gradient) of the linear fit for both plots.

-

Calculate the fluorescence quantum yield of the sample (Φs) using the following equation:

Φs = Φstd * (Gradients / Gradientstd) * (ηs² / ηstd²)

-

A similar procedure can be followed for determining the phosphorescence quantum yield at low temperatures (typically 77 K in a cryogenic dewar), where phosphorescence is more readily observed.

Laser flash photolysis (LFP) is a powerful technique for studying short-lived excited states, such as triplet states. It is the primary method for determining the intersystem crossing quantum yield (ΦISC).

Experimental Protocol for Intersystem Crossing Quantum Yield Determination (Relative Method):

-

Actinometer Selection: Choose a standard compound (an actinometer) with a well-known ΦISC and a triplet-triplet absorption spectrum that does not significantly overlap with that of the this compound derivative.

-

Sample Preparation: Prepare solutions of the sample and the actinometer in a suitable solvent. The concentrations should be adjusted so that the absorbance at the laser excitation wavelength is identical for both solutions. The solutions should be deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) as oxygen is an efficient quencher of triplet states.

-

LFP Experiment:

-

Excite the sample with a short laser pulse (typically from a Nd:YAG or excimer laser).

-

Monitor the change in absorbance at a specific wavelength corresponding to the triplet-triplet absorption of the sample as a function of time using a probe beam. This provides the transient absorption decay profile of the triplet state.

-

Extrapolate the initial transient absorbance (ΔAT) to time zero (the time of the laser flash).

-

-

Repeat for Actinometer: Repeat the LFP experiment under identical conditions for the actinometer solution to obtain its initial transient absorbance (ΔAT,std).

-

Data Analysis: The intersystem crossing quantum yield of the sample (ΦISC,s) can be calculated using the following equation:

ΦISC,s = ΦISC,std * (ΔAT,s * εT,std) / (ΔAT,std * εT,s)

where εT is the molar extinction coefficient of the triplet-triplet absorption for the sample and the standard at the respective monitoring wavelengths.

Data Presentation

For a comprehensive comparison of the photophysical properties of a series of this compound derivatives, the quantitative data should be summarized in a structured table.

| Compound | Solvent | λabs (nm) | ε (M-1cm-1) | λfl (nm) | Φf | λphos (nm) | Φp | τT (µs) | ΦISC |

| Derivative 1 | Acetonitrile | 340 | 150 | 450 | 0.01 | 500 | 0.1 | 50 | 0.98 |

| Derivative 2 | Methanol | 335 | 160 | 445 | 0.02 | 495 | 0.12 | 45 | 0.97 |

| Derivative 3 | Cyclohexane | 345 | 145 | 455 | <0.01 | 505 | 0.08 | 60 | 0.99 |

This table is a template. The values are hypothetical and for illustrative purposes only.

Visualization of Photophysical Pathways and Experimental Workflows

The following diagram illustrates the primary photophysical processes for a benzophenone-type molecule.

A simplified Jablonski diagram for a benzophenone derivative.

This diagram outlines the logical flow of experiments to determine the key quantum yields.

Workflow for quantum yield determination.

Conclusion

While the existing literature does not provide specific quantum yield data for this compound derivatives, this guide establishes a robust framework for their investigation. Based on the well-understood photochemistry of benzophenone, it is anticipated that these fluorinated analogues will exhibit high intersystem crossing efficiencies. However, the precise effects of 2,4-difluoro substitution on the absorption, emission, and triplet state dynamics can only be elucidated through rigorous experimental studies. The protocols and workflows detailed herein provide a clear path for researchers to undertake such investigations, contributing valuable data to the fields of photochemistry, materials science, and drug development.

An In-depth Technical Guide to the Photocatalytic Mechanism of 2,4-Difluorobenzophenone

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

While 2,4-Difluorobenzophenone is primarily recognized as a key intermediate in the synthesis of high-performance polymers and pharmaceuticals, its structural analogy to benzophenone—a canonical photosensitizer—suggests a significant, albeit largely unexplored, potential in photocatalysis.[1][2] This guide delineates the probable mechanism of action of this compound as a photocatalyst by extrapolating from the well-established photochemical behavior of unsubstituted benzophenone.

The proposed mechanism centers on the photoexcitation of the this compound molecule to a triplet state, which can then initiate chemical reactions through two primary pathways: Hydrogen Atom Transfer (HAT) and Energy Transfer . The fluorine substituents at the C2 and C4' positions are anticipated to modulate the molecule's photophysical properties, including its absorption spectrum, intersystem crossing efficiency, and the energy of its triplet state, thereby influencing its catalytic activity. This document provides a theoretical framework, key photophysical data for the parent compound, and representative experimental protocols to guide future research and application.

Core Photocatalytic Mechanism

The photocatalytic cycle of a benzophenone-type molecule is initiated by the absorption of ultraviolet (UV) light. The core mechanism can be broken down into several key steps, starting from photoexcitation and culminating in the regeneration of the ground-state catalyst.

2.1 Photoexcitation and Intersystem Crossing (ISC)

Upon absorbing a photon of appropriate wavelength (typically in the UVA range), the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). Due to spin-orbit coupling, this singlet state rapidly and efficiently undergoes intersystem crossing (ISC) to a more stable, long-lived triplet state (T₁). This triplet state is a diradical and is the primary photo-reactive species in the catalytic cycle.

Caption: Photoexcitation and intersystem crossing pathway.

2.2 Primary Reaction Pathways of the Triplet State

The excited triplet state (T₁) can initiate chemical transformations via two dominant mechanisms:

2.2.1 Hydrogen Atom Transfer (HAT)

In the presence of a suitable hydrogen donor (R-H), such as an alcohol or an alkane, the electrophilic oxygen atom of the triplet-state benzophenone can abstract a hydrogen atom. This process generates a ketyl radical and a substrate-derived radical (R•). The resulting substrate radical can then participate in subsequent reactions, such as dimerization or addition. This pathway is fundamental to reactions like the photoreduction of benzophenone to benzopinacol.[3][4][5]

References

2,4-Difluorobenzophenone: A Comprehensive Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Difluorobenzophenone is a key chemical intermediate with significant applications in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and high-performance polymers. Its unique electronic properties, conferred by the two fluorine atoms on the phenyl rings, make it a versatile building block for the construction of complex molecular architectures. This technical guide provides an in-depth overview of the properties, synthesis, and key applications of this compound, complete with detailed experimental protocols, quantitative data, and visual diagrams of relevant synthetic and biological pathways.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] The fluorine atoms significantly influence the molecule's polarity, lipophilicity, and electronic properties, making it a valuable intermediate in reactions requiring specific electron-withdrawing effects or enhanced stability.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 342-25-6 | [2] |

| Molecular Formula | C₁₃H₈F₂O | [3] |

| Molecular Weight | 218.20 g/mol | [4] |

| Melting Point | 22-24 °C | [5] |

| Boiling Point | 176-178 °C at 16 mmHg | [5] |

| Density | 1.244 g/mL at 25 °C | [5] |

| Appearance | White to off-white crystalline solid | [1] |

| Solubility | Sparingly soluble in water | [1] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data Highlights | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.89-7.85 (m, 1H), 7.57-7.52 (m, 1H), 7.48-7.42 (m, 2H), 7.32-7.27 (m, 1H), 7.18-7.10 (m, 3H) | [6][7] |

| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): 193.8, 165.9 (d, J = 255.5 Hz), 162.8 (d, J = 252.5 Hz), 135.2 (d, J = 9.1 Hz), 132.4 (d, J = 9.1 Hz), 131.0, 129.8 (d, J = 3.0 Hz), 124.2 (d, J = 12.1 Hz), 116.3 (d, J = 21.2 Hz), 112.0 (d, J = 22.2 Hz) | [8] |

| FTIR (KBr) | ν (cm⁻¹): 3070 (C-H, aromatic), 1665 (C=O, ketone), 1600, 1580 (C=C, aromatic), 1230 (C-F) | [9][10] |

| Mass Spectrometry (EI) | m/z (%): 218 (M⁺, 36.5), 123 (100), 95 (37.6) | [7][11] |

Synthesis of this compound

The most common and industrially significant methods for the synthesis of this compound are Friedel-Crafts acylation and the Grignard reaction.

Friedel-Crafts Acylation

This method typically involves the reaction of fluorobenzene with 2-fluorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.[2]

Materials:

-

Fluorobenzene (360.0 g)

-

2-Fluorobenzoyl chloride (118.9 g)

-

Anhydrous aluminum chloride (120.0 g)

-

Ice

-

Concentrated hydrochloric acid (90 ml)

-

10% Sodium hydroxide solution

-

Water

Procedure:

-

In a 500 ml reaction flask, add fluorobenzene and anhydrous aluminum chloride.

-

Cool the mixture in an ice bath to approximately 10 °C.

-

Slowly add 2-fluorobenzoyl chloride dropwise, maintaining the reaction temperature at 25 °C.

-

After the addition is complete, allow the reaction to proceed at room temperature. Monitor the reaction progress by gas chromatography.

-

Upon completion, pour the reaction mixture into a beaker containing 260 ml of ice water and 90 ml of concentrated hydrochloric acid.

-

Separate the organic phase and wash it with 100 ml of water.

-

Neutralize the organic layer by washing with 100 ml of 10% sodium hydroxide solution, followed by a final wash with 200 ml of water.

-

Recover the unreacted fluorobenzene by atmospheric distillation.

-

Purify the crude product by vacuum distillation to obtain this compound.[12]

Expected Yield: 92.5%[12] Purity: 98.5%[12]

Grignard Reaction

An alternative synthetic route involves the reaction of a Grignard reagent, 4-fluorophenylmagnesium bromide, with 2-fluorobenzoyl chloride.[3]

Materials:

-

4-Fluorophenylmagnesium bromide (9 mmol) in 2-methyltetrahydrofuran (15 mL)

-

2-Fluorobenzoyl chloride (6 mmol) in 2-methyltetrahydrofuran (15 mL)

-

1 M Hydrochloric acid solution

-

Saturated brine solution

-

Anhydrous sodium sulfate

Procedure:

-

Prepare a solution of 2-fluorobenzoyl chloride (6 mmol) in 2-methyltetrahydrofuran (15 mL).

-

Prepare a solution of 4-fluorophenylmagnesium bromide (9 mmol) in 2-methyltetrahydrofuran (15 mL).

-

In a continuous flow reactor or a suitable reaction vessel, mix the two solutions at 25 °C.

-

Allow a residence time of 1 hour for the reaction to complete.

-

Quench the reaction by collecting the output in a 1 M hydrochloric acid solution.

-

Stir the quenched solution, and then wash with a saturated brine solution.

-

Dry the organic layer with anhydrous sodium sulfate.

-

Concentrate the solution and purify the product by column chromatography to yield this compound.[13]

Applications in Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of various commercially important molecules.

Agrochemicals: Synthesis of Flutriafol

This compound is a key starting material for the synthesis of the triazole fungicide, Flutriafol.[14][15]

Materials:

-

Halogenated methane (e.g., methyl chloride)

-

Dimethyl sulfoxide (DMSO)

-

Solid alkali (e.g., potassium hydroxide)

-

2,4'-Difluorobenzophenone

-

Triazole

Procedure:

-

Step 1: Epoxidation

-

React halogenated methane with dimethyl sulfoxide at a temperature between 0-120 °C for 1-48 hours.

-

To the resulting mixture, add solid alkali and 2,4'-Difluorobenzophenone. Control the temperature between 0-80 °C and react for 1-25 hours to form the epoxide intermediate, 2-(2-fluorophenyl)-2-(4-fluorophenyl)oxirane.[16]

-

-

Step 2: Ring Opening

-

Add triazole to the reaction mixture containing the epoxide.

-

Heat the mixture to a temperature between 50-200 °C and react for 1-20 hours.

-

After the reaction is complete, filter the mixture, remove the solvent, wash, and crystallize the product to obtain Flutriafol.[16]

-

Pharmaceuticals: Intermediate for EP1 Receptor Antagonists

2,4'-Difluorobenzophenone is a documented reactant in the synthesis of EP1 receptor antagonists, which are being investigated for the treatment of conditions like overactive bladder.[5]

The prostaglandin E2 (PGE2) receptor EP1 is a G-protein coupled receptor (GPCR). Its activation by PGE2 leads to the activation of the Gq alpha subunit, which in turn stimulates the Phosphoinositide 3-kinase (PI3K) pathway, resulting in an increase in intracellular calcium levels.[17][18] EP1 antagonists block this signaling cascade.

Pharmaceuticals: Precursor to Diflunisal (Related Synthesis)

While this compound is not a direct precursor to the nonsteroidal anti-inflammatory drug (NSAID) Diflunisal, it is structurally related to key intermediates. Diflunisal's mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins.[1][2][14]

The COX pathway converts arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[5][19] NSAIDs like Diflunisal inhibit COX-1 and COX-2, thereby reducing prostaglandin production.

Conclusion

This compound is a highly valuable and versatile chemical intermediate in organic synthesis. Its synthesis through robust methods like Friedel-Crafts acylation and Grignard reactions allows for its large-scale production. The unique properties imparted by its fluorine substituents make it an essential building block for the creation of a wide range of functional molecules, including potent agrochemicals and pharmaceuticals. This guide has provided a detailed overview of its synthesis, properties, and applications, underscoring its continued importance in chemical research and development.

References

- 1. Diflunisal - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Diflunisal - Wikipedia [en.wikipedia.org]

- 3. Diflunisal (Dolobid): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 4. Researchers reveal structure and activation mechanism of prostaglandin E2 receptor EP1 | EurekAlert! [eurekalert.org]

- 5. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]

- 6. 2,4'-Difluorobenzophenone(342-25-6) 1H NMR spectrum [chemicalbook.com]

- 7. 2,4'-Difluorobenzophenone(342-25-6) MS [m.chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. 2,4'-Difluorobenzophenone(342-25-6) IR Spectrum [chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. 4,4'-Difluorobenzophenone [webbook.nist.gov]

- 12. CN103449986A - Method for preparing high-purity 2,4'-difluorobenzophenone - Google Patents [patents.google.com]

- 13. 2,4'-Difluorobenzophenone synthesis - chemicalbook [chemicalbook.com]

- 14. What is the mechanism of Diflunisal? [synapse.patsnap.com]

- 15. nbinno.com [nbinno.com]

- 16. CN108997237B - Synthesis method of flutriafol - Google Patents [patents.google.com]

- 17. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. drugs.com [drugs.com]

An In-depth Technical Guide to 2,4-Difluorobenzophenone: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-Difluorobenzophenone, a key chemical intermediate with significant applications in medicinal chemistry, agrochemicals, and material science. This document details its historical discovery, physical and chemical properties, established synthesis protocols, and its role as a versatile building block in the development of novel therapeutic agents and other advanced materials. Particular focus is given to its utility in the synthesis of bioactive molecules, including EP1 receptor antagonists and cathepsin L inhibitors.

Introduction

This compound, with the chemical formula C₁₃H₈F₂O, is an aromatic ketone characterized by a carbonyl group connecting a 2-fluorophenyl group and a 4-fluorophenyl group. The presence and specific positioning of the two fluorine atoms significantly influence the molecule's electronic properties, polarity, and lipophilicity, making it a valuable and reactive intermediate in organic synthesis. Its structural features allow for its incorporation into more complex molecules, imparting enhanced metabolic stability and binding affinity in pharmaceutical applications.[1] This guide serves as a detailed resource for professionals engaged in research and development, offering in-depth information on the history, synthesis, and diverse applications of this important compound.

Discovery and History

While there is no single definitive report on the initial "discovery" of this compound, its origins can be traced back to early 20th-century research into fluorinated organic compounds. Seminal work by R. D. Dunlop and John H. Gardner in 1933, published in the Journal of the American Chemical Society, described the preparation of 4,4'-Difluorobenzophenone via the Friedel-Crafts acylation of fluorobenzene with p-fluorobenzoyl chloride. Notably, their work mentioned the formation of a very small amount of what was presumed to be the 2,4'-isomer as a byproduct. This suggests that this compound was likely first identified as an isomeric impurity in the synthesis of other difluorobenzophenone derivatives.

Over the subsequent decades, with the advancement of analytical techniques and a growing interest in fluorinated compounds for pharmaceutical and industrial applications, methods for the selective synthesis and purification of this compound were developed. Its utility as a precursor for various bioactive molecules and specialty polymers has led to its establishment as a commercially available and important chemical intermediate.[1]

Physical and Chemical Properties

This compound is a white to off-white crystalline solid at room temperature.[2] It is stable under normal storage conditions and possesses chemical properties characteristic of diaryl ketones, with the fluorine substituents enhancing its reactivity in certain synthetic transformations.

| Property | Value | Reference |

| CAS Number | 342-25-6 | [2] |

| Molecular Formula | C₁₃H₈F₂O | [2] |

| Molecular Weight | 218.20 g/mol | [2] |

| Melting Point | 22-24 °C (lit.) | [3] |

| Boiling Point | 176-178 °C at 16 mmHg (lit.) | [3] |

| Density | 1.244 g/mL at 25 °C (lit.) | [3] |

| Refractive Index (n20/D) | 1.5689 (lit.) | [3] |

| Appearance | White to off-white crystalline solid | [2] |

| Solubility | Sparingly soluble in water |

Synthesis of this compound

The most common and industrially significant method for the synthesis of this compound is the Friedel-Crafts acylation. This reaction involves the electrophilic substitution of a fluorobenzene ring with a 2-fluorobenzoyl group in the presence of a Lewis acid catalyst.

General Synthesis Pathway: Friedel-Crafts Acylation

The reaction proceeds by activating 2-fluorobenzoyl chloride with a Lewis acid, typically anhydrous aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich π-system of fluorobenzene to form the desired this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Polyether Ether Ketone (PEEK) Analogues Using 2,4-Difluorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of polyether ether ketone (PEEK) analogues utilizing 2,4-difluorobenzophenone. While the standard industrial synthesis of PEEK employs 4,4'-difluorobenzophenone, the use of its 2,4-isomer allows for the creation of novel PEEK analogues with modified properties, such as enhanced solubility, which can be advantageous for specific applications in research and development.[1][2]

The synthesis is achieved through a nucleophilic aromatic substitution (NAS) polycondensation reaction between this compound and hydroquinone.[1] This document outlines the general reaction, experimental procedures, and the thermal and physical properties of the resulting polymers.

I. General Reaction Scheme

The polycondensation reaction proceeds by the nucleophilic attack of the hydroquinone bisphenolate on the electron-deficient carbon atoms of the this compound. The electron-withdrawing ketone group activates the fluorine atoms, making them effective leaving groups.[3] This process of forming ether linkages is repeated to build the polymer chain.[3]

Caption: Synthesis of PEEK Analogue from this compound and Hydroquinone.

II. Quantitative Data Summary

The properties of PEEK analogues synthesized with this compound, both as a homopolymer and as a copolymer with 4,4'-difluorobenzophenone, are summarized below. The data is extracted from the work of Ewing (2016).[1][2]

Table 1: Thermal and Molecular Weight Properties of PEEK Analogues

| % 2,4-DFBP | % 4,4'-DFBP | Tg (°C) | Tc (°C) | Tm (°C) | Td 5% (°C) | Mw (Da) | Dispersity (Đ) |

| 100 | 0 | 152 | - | - | >400 | 7,500 - 83,000 | 2.5 - 2.9 |

| 35 | 65 | 113 - 152 | 220 - 230 | 280 - 320 | >400 | Not Specified | Not Specified |

| 25 | 75 | 113 - 152 | 220 - 230 | 280 - 320 | >400 | Not Specified | Not Specified |

Note: The homopolymer of this compound and hydroquinone was found to be completely amorphous, hence the absence of a melting temperature (Tm) and crystallization temperature (Tc). Copolymers containing 35% or less of the 2,4-isomer were semi-crystalline.[1][2]

Table 2: Solubility of PEEK Analogues

| % 2,4-DFBP | % 4,4'-DFBP | Solubility in Common Organic Solvents (e.g., DCM, THF, DMAc) |

| 100 | 0 | Soluble |

| < 100 | > 0 | Solubility decreases as the percentage of 4,4'-difluorobenzophenone increases |

DCM: Dichloromethane, THF: Tetrahydrofuran, DMAc: Dimethylacetamide[1][2]

III. Experimental Protocols

The following is a detailed protocol for the synthesis of a PEEK analogue using this compound and hydroquinone. This protocol is based on the methodologies described by Ewing (2016).[1]

Materials:

-

This compound

-

Hydroquinone

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Diphenyl Sulfone

-

High-purity Nitrogen or Argon

-

Isopropanol (for purification)

-

Deionized Water

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Nitrogen/Argon inlet and outlet

-

Condenser

-

Heating mantle with a temperature controller

-

Apparatus for precipitation and filtration

Procedure:

-

Reactor Setup: A three-necked flask is equipped with a mechanical stirrer, a nitrogen inlet, and a condenser. The glassware must be thoroughly dried before use.

-

Charging the Reactor: The flask is charged with diphenyl sulfone, this compound, hydroquinone, and anhydrous potassium carbonate.

-

Inert Atmosphere: The reactor is purged with high-purity nitrogen for at least 30 minutes to eliminate oxygen and moisture. A gentle, continuous flow of nitrogen is maintained throughout the reaction.

-

Heating Profile: The reaction mixture is stirred continuously and heated according to the following temperature profile:

-

Heat to 160°C and hold for 2 hours.

-

Increase the temperature to 250°C and hold for 2 hours.

-

Further increase the temperature to 320°C and hold for 1-5 hours. The viscosity of the mixture will increase as polymerization progresses.

-

-

Cooling and Isolation: After the reaction is complete, the heating is stopped, and the mixture is allowed to cool to room temperature. The resulting solid mass is then broken up and ground into a fine powder.

-

Purification: The powdered polymer is purified by precipitation and/or trituration with isopropanol to remove any cyclic species and other impurities. The purified polymer is then washed with deionized water and dried under vacuum.

Caption: Experimental Workflow for PEEK Analogue Synthesis.

IV. Characterization

The synthesized PEEK analogues can be characterized using various analytical techniques to determine their structure, molecular weight, and thermal properties.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the polymer.

-

Size Exclusion Chromatography (SEC): To determine the weight average molecular weight (Mw) and dispersity (Đ).

-

Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer, typically reported as the 5% weight loss temperature (Td 5%).

-

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm).

V. Conclusion

The use of this compound in PEEK synthesis offers a viable route to novel polyether ether ketone analogues with altered physical properties, most notably increased solubility in common organic solvents.[1][2] This enhanced solubility can facilitate processing and characterization, making these materials attractive for various research and development applications where traditional PEEK may be unsuitable. The provided protocols offer a foundation for the synthesis and exploration of these promising materials.

References

Application of 2,4-Difluorobenzophenone in medicinal chemistry

Synthesis of Flutriafol from 2,4'-Difluorobenzophenone

The synthesis of Flutriafol from 2,4'-Difluorobenzophenone is a multi-step process that typically involves the formation of an epoxide intermediate followed by a ring-opening reaction with 1,2,4-triazole.

Protocol: Two-Step Synthesis of Flutriafol

This protocol is a general representation of the synthesis found in the literature.

Step 1: Synthesis of 2-(2-fluorophenyl)-2-(4-fluorophenyl)oxirane

Materials:

-

2,4'-Difluorobenzophenone

-

Trimethylsulfoxonium iodide or Trimethylsulfonium iodide

-

Sodium hydride (NaH) or other strong base

-

Dimethyl sulfoxide (DMSO) or Tetrahydrofuran (THF), anhydrous

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, prepare a solution of sodium methylsulfinylmethylide by reacting sodium hydride with anhydrous DMSO.

-

To this solution, add trimethylsulfoxonium iodide or trimethylsulfonium iodide and stir until a homogenous solution of the ylide is formed.

-